Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate
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Overview
Description
Ethyl (5-amino-3-methyl-triazol-4-yl)methylcarbamoylformate is a chemical compound with a complex structure that includes a triazole ring, an amino group, and a carbamoylformate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-amino-3-methyl-triazol-4-yl)methylcarbamoylformate typically involves multiple steps. One common method starts with the preparation of 5-amino-1,2,4-triazole-3-carboxylic acid, which is then esterified with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate . This intermediate is further reacted with ethyl chloroformate and an appropriate amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-3-methyl-triazol-4-yl)methylcarbamoylformate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
Scientific Research Applications
Ethyl (5-amino-3-methyl-triazol-4-yl)methylcarbamoylformate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl (5-amino-3-methyl-triazol-4-yl)methylcarbamoylformate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. Additionally, the amino group can participate in nucleophilic attacks, leading to the modification of biological molecules. These interactions can influence various cellular pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
5-amino-1,2,4-triazole-3-carboxylic acid: A precursor in the synthesis of ethyl (5-amino-3-methyl-triazol-4-yl)methylcarbamoylformate.
Methyl-1H-1,2,4-triazole-3-carboxylate: An intermediate in the synthetic route.
1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
Ethyl (5-amino-3-methyl-triazol-4-yl)methylcarbamoylformate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
77976-45-5 |
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Molecular Formula |
C8H13N5O3 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
ethyl 2-[(5-amino-3-methyltriazol-4-yl)methylamino]-2-oxoacetate |
InChI |
InChI=1S/C8H13N5O3/c1-3-16-8(15)7(14)10-4-5-6(9)11-12-13(5)2/h3-4,9H2,1-2H3,(H,10,14) |
InChI Key |
MGKGJBBTPSYTMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=C(N=NN1C)N |
Origin of Product |
United States |
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